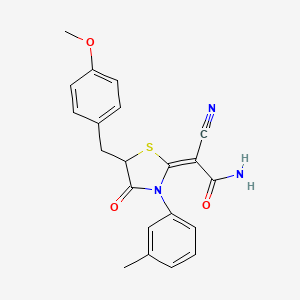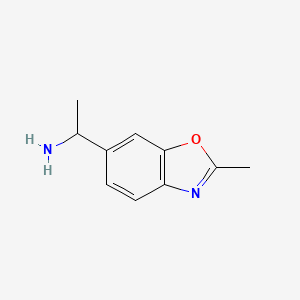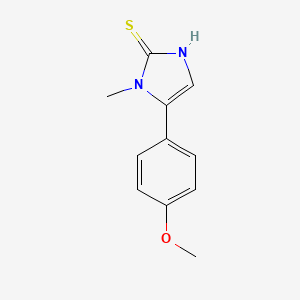
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a quinazoline core, a cyclohexylamino group, and a sulfamoylphenethyl moiety, which may contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the cyclohexylamino group, and the attachment of the sulfamoylphenethyl moiety. Common reagents and conditions used in these reactions may include:
Formation of Quinazoline Core: Starting from anthranilic acid derivatives, cyclization reactions with appropriate reagents.
Introduction of Cyclohexylamino Group: Amination reactions using cyclohexylamine.
Attachment of Sulfamoylphenethyl Moiety: Sulfonation reactions followed by coupling with phenethylamine derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may undergo various types of chemical reactions, including:
Oxidation: Reactions with oxidizing agents to form oxidized derivatives.
Reduction: Reactions with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to modify specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide may involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other quinazoline derivatives, such as:
Erlotinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another quinazoline-based tyrosine kinase inhibitor with similar applications.
Uniqueness
The uniqueness of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide lies in its specific structural features, such as the cyclohexylamino group and the sulfamoylphenethyl moiety, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
IUPAC Name |
2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S2/c25-34(31,32)19-12-10-17(11-13-19)14-15-26-22(30)16-33-24-28-21-9-5-4-8-20(21)23(29-24)27-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-16H2,(H,26,30)(H2,25,31,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZQIPCIUWKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol](/img/structure/B2540828.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)
![6-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2540835.png)

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)


![3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)

